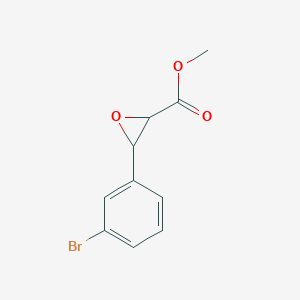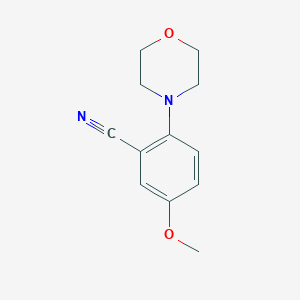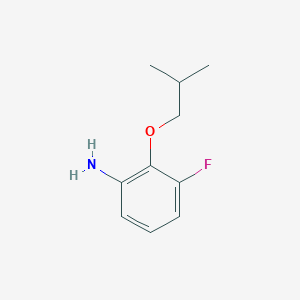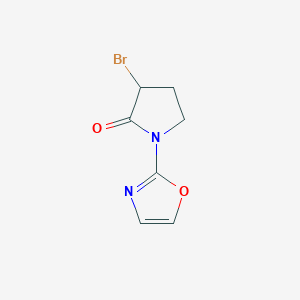
3-Bromo-1-(1,3-oxazol-2-yl)pyrrolidin-2-one
Vue d'ensemble
Description
3-Bromo-1-(1,3-oxazol-2-yl)pyrrolidin-2-one is a synthetic compound with the molecular formula C7H7BrN2O2 and a molecular weight of 231.05 g/mol . It falls under the category of halides .
Molecular Structure Analysis
The molecular structure of 3-Bromo-1-(1,3-oxazol-2-yl)pyrrolidin-2-one consists of a pyrrolidin-2-one group attached to a 1,3-oxazol ring via a bromine atom .Physical And Chemical Properties Analysis
3-Bromo-1-(1,3-oxazol-2-yl)pyrrolidin-2-one has a molecular weight of 231.05 g/mol.Applications De Recherche Scientifique
Antibacterial Activity
3-Bromo-1-(1,3-oxazol-2-yl)pyrrolidin-2-one derivatives have been studied for their potential in antibacterial applications. For instance, Bogdanowicz et al. (2013) explored the synthesis and antibacterial activity of novel 4-pyrrolidin-3-cyanopyridine derivatives, a process involving bromo-substituted pyrrolidines. These compounds showed significant activity against a range of aerobic and anaerobic bacteria, with minimal inhibitory concentration values ranging from 6.2 to 100 µg/mL, indicating potential utility in developing new antibacterial agents (Bogdanowicz et al., 2013).
Photoinduced Proton Transfer
The compound and its derivatives have been utilized in studies of photoinduced proton transfer. Vetokhina et al. (2012) conducted research on 2-(1H-pyrazol-5-yl)pyridine derivatives, including 2-(3-bromo-1H-pyrazol-5-yl)pyridine. They discovered these compounds exhibit unique photoreactions, such as excited-state intramolecular and intermolecular proton transfer, under certain conditions. This research aids in understanding the photochemical behavior of such compounds, which can be crucial in the development of photoresponsive materials (Vetokhina et al., 2012).
Synthesis of Novel Compounds
Research also focuses on synthesizing novel compounds using 3-Bromo-1-(1,3-oxazol-2-yl)pyrrolidin-2-one as an intermediate or reactant. For example, Babič and Pečar (2008) reported the reaction of 3-Bromo-2,2,6,6-tetramethyl-4-oxopiperidine-1-oxyl with C-nucleophiles to create new bicyclic pyrrolidine nitroxides. These compounds have applications in creating spin probes for various scientific studies, showcasing the versatility of 3-Bromo-1-(1,3-oxazol-2-yl)pyrrolidin-2-one in synthetic chemistry (Babič & Pečar, 2008).
Crystal Structure Analysis
The compound is also useful in crystal structure analysis. Research by Timo Stein et al. (2015) on the crystal structures of derivatives of 1,3-oxazolin-2-yl compounds, such as 1-bromo-3,5-bis(4,4-dimethyl-1,3-oxazolin-2-yl)benzene, provides valuable insights into their molecular arrangement and interactions. This kind of research is crucial for understanding the physical and chemical properties of these compounds, which can inform their practical applications (Stein et al., 2015).
Orientations Futures
Propriétés
IUPAC Name |
3-bromo-1-(1,3-oxazol-2-yl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O2/c8-5-1-3-10(6(5)11)7-9-2-4-12-7/h2,4-5H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMEKWGFIXKDCGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1Br)C2=NC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-1-(1,3-oxazol-2-yl)pyrrolidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(6-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)pyridin-3-yl)boronic acid](/img/structure/B1394004.png)
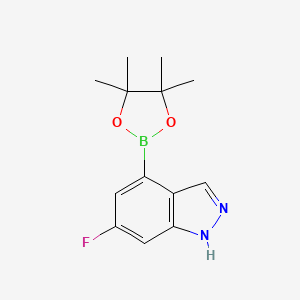
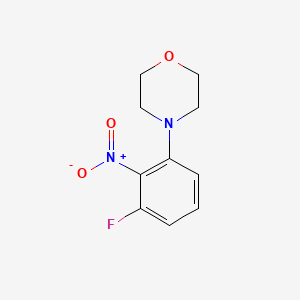
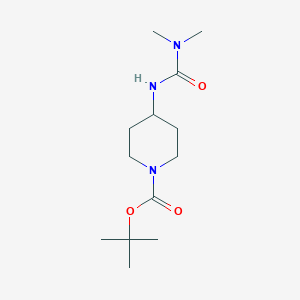
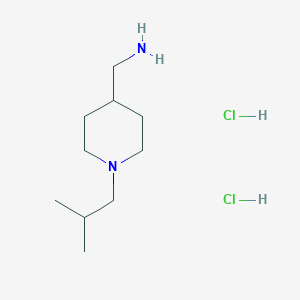
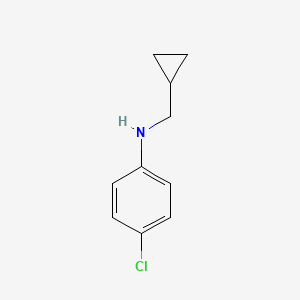
![[(1-Isonicotinoylpiperidin-4-yl)methyl]amine](/img/structure/B1394014.png)
![tert-Butyl 9-benzyl-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B1394015.png)
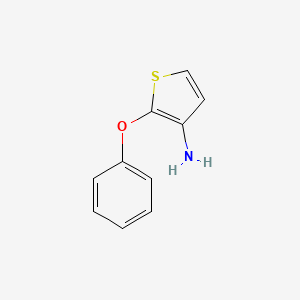
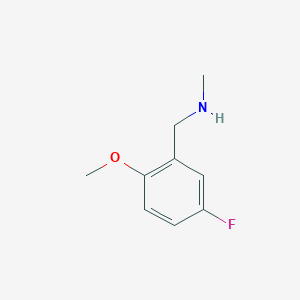
![3-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid](/img/structure/B1394020.png)
